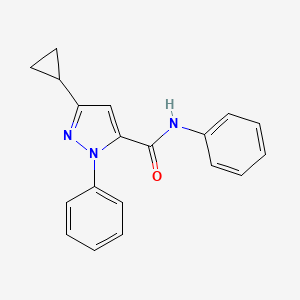

3-cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide

Übersicht

Beschreibung

“3-cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide” is a chemical compound that belongs to the pyrazole family . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and complex. For instance, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines in good yields . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Anti-Inflammatory Agents : Researchers have explored the anti-inflammatory potential of this compound. Its unique structure may modulate inflammatory pathways, making it a candidate for drug development .

- Anticancer Properties : Investigating its effects on cancer cells is crucial. The compound’s structure suggests possible interactions with cellular targets involved in cancer progression .

Materials Science and Organic Electronics

- Organic Semiconductors : The cyclopropyl group in this compound can influence its electronic properties. Researchers investigate its use as an organic semiconductor in optoelectronic devices like organic field-effect transistors (OFETs) and solar cells .

- Photovoltaics : Its π-conjugated system may enable efficient charge transport, making it relevant for photovoltaic applications. Researchers explore its potential as a light-absorbing material in solar cells .

Computational Chemistry and Molecular Modeling

- Density Functional Theory (DFT) : Computational studies using DFT have optimized the geometry of this compound. Researchers explore its electronic structure, stability, and reactivity .

- Molecular Docking : Investigating its binding affinity to biological targets (e.g., enzymes, receptors) aids in drug design. Molecular docking studies provide insights into potential interactions .

Agrochemicals and Pest Control

- Pesticides and Herbicides : The compound’s structure may allow for selective interactions with pests or weeds. Researchers explore its potential as an agrochemical for crop protection .

Coordination Chemistry and Metal Complexes

- Ligand Design : The pyrazole-5-carboxamide moiety can serve as a ligand in coordination complexes. Researchers synthesize metal complexes for catalysis, sensing, or luminescence applications .

Pharmacology and Toxicology

- Metabolism Studies : Investigating its metabolic fate in vivo is essential for understanding its safety profile. Researchers study its biotransformation and potential toxic metabolites .

Wirkmechanismus

Target of Action

Pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These targets can vary depending on the specific functional groups attached to the pyrazole core .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The interaction usually involves the formation of bonds between the compound and its target, which can alter the target’s function .

Biochemical Pathways

Pyrazole derivatives have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The downstream effects of these pathways can vary greatly depending on the specific targets and the cellular context.

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that the effects could be diverse .

Eigenschaften

IUPAC Name |

5-cyclopropyl-N,2-diphenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(20-15-7-3-1-4-8-15)18-13-17(14-11-12-14)21-22(18)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLLTLDIPLVMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217142 | |

| Record name | 3-Cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239714-36-3 | |

| Record name | 3-Cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239714-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(11-acetyl-1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenyl acetate](/img/structure/B5051947.png)

![3-{[3-(ethoxycarbonyl)-6-methoxy-4-quinolinyl]amino}-4-methylbenzoic acid hydrochloride](/img/structure/B5051956.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5051970.png)

![1-(3-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051998.png)

![1-chloro-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5052002.png)

![2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5052015.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5052023.png)

![2-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5052040.png)